Ethyl 4-chlorocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2 It is a derivative of cyclohexene, featuring a chlorine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with chlorine to introduce the chlorine atom, followed by esterification with ethanol in the presence of a catalyst to form the ethyl ester group. The reaction conditions typically involve moderate temperatures and the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination of cyclohexene, followed by esterification. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chlorocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Ethyl 4-chlorocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-bromocyclohex-3-ene-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-chlorocyclohexane-1-carboxylate: Similar structure but with a saturated cyclohexane ring instead of a cyclohexene ring.
Properties
CAS No. |
253276-02-7 |
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Molecular Formula |
C9H13ClO2 |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
ethyl 4-chlorocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
CKOCQDXIWMGGSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=CC1)Cl |
Origin of Product |
United States |
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